molecular formula C19H17BrN2O3 B4952206 ethyl 5-benzoyl-4-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

ethyl 5-benzoyl-4-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B4952206
M. Wt: 401.3 g/mol
InChI Key: QZJACAMUTFMHHH-UHFFFAOYSA-N
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Description

Ethyl 5-benzoyl-4-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-benzoyl-4-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 4-(4-bromophenyl)-3-oxobutanoate.

    Cyclization: The intermediate product undergoes cyclization with hydrazine hydrate to form 4-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate.

    Benzoylation: The final step involves the benzoylation of the pyrazole derivative using benzoyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzoyl-4-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-benzoyl-4-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-benzoyl-4-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating their activity.

    Gene Expression: Influencing the expression of genes related to cell growth and apoptosis.

Comparison with Similar Compounds

Ethyl 5-benzoyl-4-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 5-benzoyl-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Ethyl 5-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

    Ethyl 5-benzoyl-4-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate: Contains a methyl group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 5-benzoyl-4-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-2-25-19(24)17-15(12-8-10-14(20)11-9-12)16(21-22-17)18(23)13-6-4-3-5-7-13/h3-11,15-16,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJACAMUTFMHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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